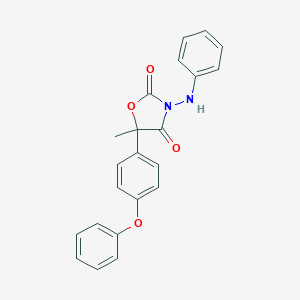

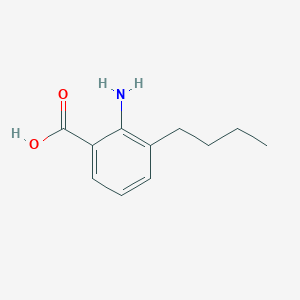

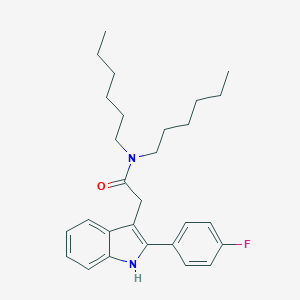

N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide

Overview

Description

N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide (DFIA) is a synthetic compound that has been studied for its potential applications in the field of scientific research. DFIA is a member of the indole family of compounds, which are known for their ability to bind to a variety of biological targets. DFIA has been studied for its ability to interact with a variety of proteins, peptides, and other biological molecules, making it a valuable tool in the field of scientific research.

Scientific Research Applications

Molecular Docking and Synthesis

- The indole acetamide derivative N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole has been synthesized, characterized, and analyzed for anti-inflammatory activity. This involved molecular docking targeting the cyclooxygenase COX-1 and 2 domains, with geometrical optimization and interaction energy studies conducted (Al-Ostoot et al., 2020).

Antiplasmodial Properties

- A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides highlighted their potential in vitro antiplasmodial properties against the Plasmodium falciparum strain. Molecular docking revealed their mode of action against the plasmodial parasite, indicating a potential for biological activity (Mphahlele et al., 2017).

Antiallergic Potential

- Research into new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides identified compounds with significant antiallergic potency. One particular compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, was found to be notably potent in an ovalbumin-induced histamine release assay (Menciu et al., 1999).

Antioxidant Properties

- A study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, evaluating their antioxidant activity. These compounds displayed considerable antioxidant activity, suggesting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

Synthesis and Spectroscopic Analysis

- The synthesis and characterization of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, an indole analog, were detailed in a study. This research contributes to the understanding of indole compounds with potential applications in pharmaceuticals and functional materials (Al-Ostoot et al., 2019).

Mechanism of Action

Target of Action

FGIN-1-27 acts as a high-affinity agonist of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor . TSPO is a cholesterol transporter from intracellular stores into mitochondria .

Mode of Action

FGIN-1-27 binds specifically and with high affinity to the TSPO on mitochondrial membranes . This binding induces the production of neurosteroids, which modulate GABA receptors . The EC50 for the increase in production of pregnenolone in glial cells is 3 nM .

Biochemical Pathways

FGIN-1-27 affects several biochemical pathways. It inhibits melanogenesis by regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase pathways . Once these pathways are suppressed, it decreases the expression of MITF, tyrosinase, TRP-1, TRP-2, and inhibits the tyrosinase activity, finally inhibiting melanogenesis .

Pharmacokinetics

The compound is frequently used in biological research, suggesting that it has suitable bioavailability for in vitro and in vivo studies .

Result of Action

FGIN-1-27 has demonstrated pro-apoptotic, anti-anxiety, and steroidogenic activity in various studies . It significantly inhibits melanogenesis without cellular toxicity . In vivo experiments have shown that FGIN-1-27 inhibits the body pigmentation of zebrafish and reduces UVB-induced hyperpigmentation in guinea pig skin .

Action Environment

The compound’s effects have been studied in various in vitro and in vivo environments, suggesting that it is stable and effective under a range of conditions .

properties

IUPAC Name |

2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FN2O/c1-3-5-7-11-19-31(20-12-8-6-4-2)27(32)21-25-24-13-9-10-14-26(24)30-28(25)22-15-17-23(29)18-16-22/h9-10,13-18,30H,3-8,11-12,19-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWXAQFLTSBUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162141 | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142720-24-9 | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142720-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142720249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.